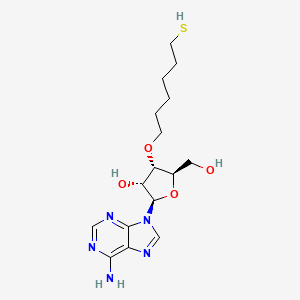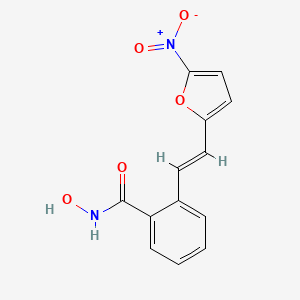
N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound characterized by the presence of a nitrofuran moiety and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The nitrofuran group is known for its broad-spectrum antimicrobial activity, making this compound a valuable candidate for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves the following steps:
Formation of the Nitrofuranyl Intermediate: The synthesis begins with the preparation of the 5-nitrofuran-2-yl intermediate. This can be achieved through nitration of furan, followed by appropriate functional group transformations.
Vinylation: The nitrofuran intermediate is then subjected to a vinylation reaction to introduce the vinyl group. This step often involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Coupling with Benzamide: The final step involves coupling the vinylated nitrofuran intermediate with N-hydroxybenzamide. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. The nitrofuran group is known for its ability to disrupt bacterial cell processes, making it a candidate for the development of new antibiotics. Additionally, its potential anticancer properties are being explored, particularly in targeting specific cancer cell pathways.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its antimicrobial properties make it a candidate for treating infections, especially those resistant to current antibiotics. Its anticancer potential is also being studied, with a focus on its ability to induce apoptosis in cancer cells.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its broad-spectrum activity makes it a valuable starting material for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves several pathways:
Antimicrobial Activity: The nitrofuran group can generate reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. It can also interfere with bacterial DNA synthesis and repair mechanisms.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways. It may also inhibit cell proliferation by interfering with cell cycle progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran derivative with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
N-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide stands out due to its unique combination of a nitrofuran moiety and a benzamide group. This structural feature imparts distinct biological activities, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H10N2O5 |
|---|---|
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
N-hydroxy-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C13H10N2O5/c16-13(14-17)11-4-2-1-3-9(11)5-6-10-7-8-12(20-10)15(18)19/h1-8,17H,(H,14,16)/b6-5+ |
InChI-Schlüssel |
LZQNUOWLSFPALY-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NO |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



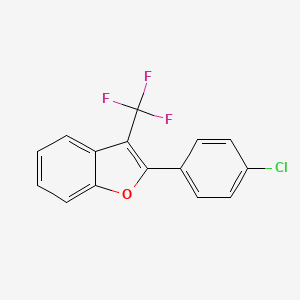

![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
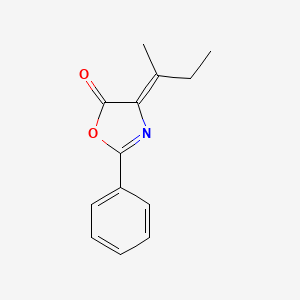
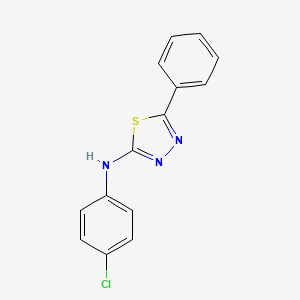
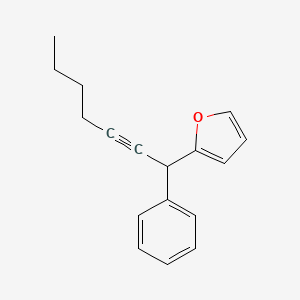

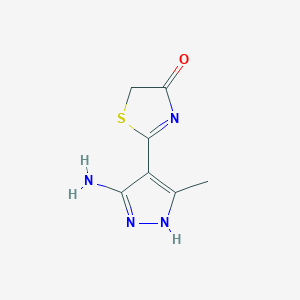
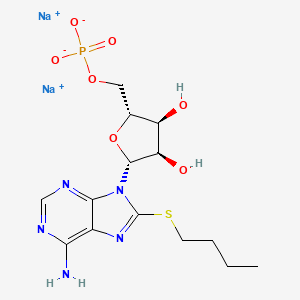
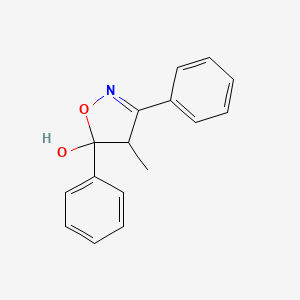
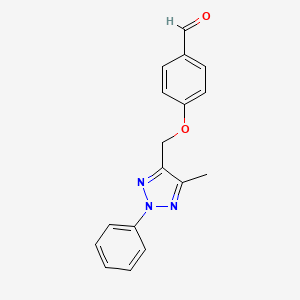
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)
